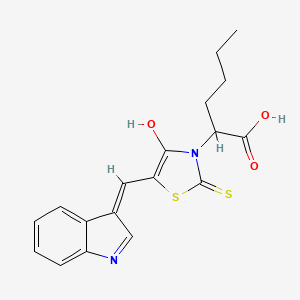

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Description

Properties

IUPAC Name |

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-2-3-8-14(17(22)23)20-16(21)15(25-18(20)24)9-11-10-19-13-7-5-4-6-12(11)13/h4-7,9-10,14,21H,2-3,8H2,1H3,(H,22,23)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYGQRMDDHGCKK-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves the condensation of 1H-indole-3-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-yl acetic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

-

Esterification : Forms methyl/ethyl esters under acidic methanol or ethanol.

-

Amide Formation : Reacts with amines (e.g., benzamide, nicotinamide) via carbodiimide coupling, producing derivatives with enhanced antimicrobial activity .

Thioxothiazolidinone Modifications

-

Thione Sulfur Reactivity : Participates in nucleophilic substitutions. For example, reacts with alkyl halides to form S-alkyl derivatives .

-

Oxo Group Reduction : Hydrogenation under Pd/C converts the 4-oxo group to hydroxyl, altering bioactivity .

Derivatization for Bioactivity Optimization

Structural modifications significantly impact antimicrobial and anticancer properties:

a. Indole Ring Substitutions

| Substituent Position | Derivative Example | Biological Activity (MIC, μM) |

|---|---|---|

| 5-Methoxy | 5g | MIC: 0.56–4.17 vs. S. aureus |

| 6-Methoxy | 5k | MIC: 7.68–30.74 vs. E. coli |

b. Amide Side Chain Variations

| Amide Type | Derivative Example | Potency Against MRSA (MIC vs. Ampicillin) |

|---|---|---|

| Nicotinamide | 5g | 36.5 μM (vs. 248 μM) |

| Hydroxybenzamide | 5d | 37.9 μM (vs. 248 μM) |

Degradation Pathways

-

Acidic Hydrolysis : Cleavage of the thiazolidinone ring at pH < 3, yielding indole-3-carbaldehyde and thiourea fragments .

-

Oxidative Degradation : Exposure to H₂O₂ oxidizes the thione sulfur to sulfonic acid, reducing bioactivity .

Catalytic and Solvent Effects

-

Solvent Polarity : Ethanol/water mixtures improve condensation yields (82%) compared to pure DMSO (58%) .

-

Catalysts : Piperidine accelerates Knoevenagel condensation but increases side products .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing antimicrobial and anticancer agents. Further studies on enantioselective synthesis and in vivo stability are warranted to unlock its full therapeutic potential .

Scientific Research Applications

Structure and Composition

The compound features an indole moiety, a thioxothiazolidinone ring, and a hexanoic acid chain. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Synthetic Routes

The synthesis typically involves the condensation of 1H-indole-3-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-yl acetic acid under basic conditions. Common bases used include sodium hydroxide or potassium carbonate. The reaction is often performed in alcohol, followed by purification through crystallization or chromatography .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . It has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in some cases . The Minimum Inhibitory Concentration (MIC) values for various derivatives range from 0.004 to 0.06 mg/mL, indicating strong potency .

Antifungal Activity

In addition to antibacterial effects, the compound exhibits antifungal properties . Its derivatives have shown efficacy against various fungal strains, with MIC values similar to those observed for bacterial strains . The most sensitive fungal species identified include Trichoderma viride.

Anticancer Potential

The compound's structure suggests potential anticancer applications , as indole derivatives are often associated with anticancer activity due to their ability to modulate various cellular pathways. Ongoing research is focused on elucidating the specific mechanisms through which these compounds exert their effects on cancer cells.

Material Science

In industrial contexts, (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid can be utilized in the development of new materials with tailored functionalities—such as improved mechanical strength or enhanced chemical resistance—due to its unique chemical structure.

Drug Development

The compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical applications. Its diverse biological activities make it an attractive candidate for further development into therapeutic agents .

Table: Summary of Biological Activities

| Activity Type | Test Organism | MIC (mg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 0.004–0.03 | |

| Antibacterial | S. aureus | <0.01 | |

| Antifungal | T. viride | 0.004–0.06 | |

| Antifungal | A. fumigatus | >0.06 |

Notable Findings

- Antibacterial Efficacy : A study reported that certain derivatives exhibited MIC values significantly lower than conventional antibiotics, indicating their potential as effective alternatives in treating resistant bacterial infections .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the hexanoic acid chain can enhance or diminish biological activity, providing insights into optimizing compounds for specific therapeutic targets .

Mechanism of Action

The mechanism of action of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The thioxothiazolidinone ring can also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Analogous compounds differ in:

Indole Substitutions : Methyl, methoxy, or halogens at positions 1, 5, or 2.

Carboxylic Acid Chain Length: Varying from acetic (C2) to hexanoic (C6) acids.

Additional Functional Groups : Methoxycarbonyl or fluorine modifications.

Table 1: Structural and Physicochemical Comparison

Antibacterial and Antifungal Efficacy

- Baseline Compound : Exhibits moderate activity against Staphylococcus aureus and Candida albicans but lacks potency against Gram-negative bacteria .

- Lead Analogs :

- 5-Methoxy-substituted derivatives (e.g., compound 5h ) : Enhanced antifungal activity against Aspergillus niger (MIC = 8 µg/mL) due to improved membrane penetration.

- Fluorinated derivatives (e.g., compound 14 ) : Broad-spectrum antibacterial activity (MIC = 4–16 µg/mL against E. coli and K. pneumoniae) attributed to electronegative substituents enhancing target binding .

Mechanism of Action

Molecular docking studies suggest that the thiazolidinone ring interacts with bacterial DNA gyrase and fungal CYP51, while the indole moiety binds hydrophobic pockets in target enzymes . Longer carboxylic acid chains (e.g., hexanoic) improve solubility but may reduce cellular uptake compared to shorter chains .

Biological Activity

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological properties, synthesis, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for various biological activities. The molecular structure includes:

- Thiazolidinone ring : Contributes to antimicrobial properties.

- Indole moiety : Associated with anticancer effects.

- Hexanoic acid chain : May enhance solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against a range of bacterial strains. For instance, a related study reported minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

| Compound | MIC (μM) | MBC (μM) | Target Bacteria |

|---|---|---|---|

| (Z)-5g | 36.5 | 73.1 | En. cloacae |

| (Z)-5d | 248 | 372 | MRSA |

| (Z)-5k | 53.6 | 73.1 | S. typhimurium |

These values indicate that the compound is more effective than traditional antibiotics like ampicillin and streptomycin against various pathogens .

Anticancer Activity

The indole derivatives have shown promising results in inhibiting cancer cell proliferation. Studies indicate that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of key signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

Compounds derived from this structure have also been evaluated for their ability to inhibit various enzymes linked to disease processes:

- Protease inhibitors : Effective against anthrax lethal factor.

- Kinase inhibitors : Targeting PIM kinase and PI3Kα pathways, which are crucial in cancer biology .

Study on Antimicrobial Efficacy

In a comparative study involving multiple synthesized derivatives, it was found that compounds with the indole moiety displayed enhanced antimicrobial activity compared to their non-indole counterparts. The most active compound exhibited MIC values significantly lower than those of standard antibiotics, showcasing its potential as a new antimicrobial agent .

Investigation of Anticancer Properties

A recent investigation into the anticancer properties of thiazolidinone derivatives indicated that specific modifications to the indole structure could enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing more effective anticancer drugs .

Q & A

Basic Questions

Q. What is the standard synthetic protocol for (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, and what key parameters influence yield?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidin-3-ylhexanoic acid) and 3-formyl-1H-indole. Key steps include refluxing in glacial acetic acid with sodium acetate (1.0–1.1 equiv) as a catalyst for 3–7 hours. The molar ratio of aldehyde to thiazolidinone (1:1 to 1.1:1) and recrystallization solvents (e.g., acetic acid, ethanol, or DMF mixtures) critically affect yield and purity. Post-reaction cooling and filtration are standard .

Q. Which spectroscopic methods are essential for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- FTIR : Confirms the presence of C=O (1700–1680 cm⁻¹), C=N (1610–1590 cm⁻¹), and thioxo (C=S, 1250–1200 cm⁻¹) groups .

- ¹H/¹³C NMR : Key signals include the indole NH (~12 ppm), methylene protons adjacent to the thiazolidinone ring (δ 3.5–4.5 ppm), and carbonyl carbons (δ 165–180 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular weight and structural motifs .

Q. What purification techniques are recommended to isolate this compound, and how is reaction progress monitored?

- Methodological Answer : Precipitation in ice-cold water followed by recrystallization (e.g., from ethanol or acetic acid-DMF mixtures) is standard. Reaction progress is monitored via TLC (20% ethyl acetate/hexane, Rf ~0.5–0.7) or HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize the condensation reaction to minimize byproduct formation?

- Methodological Answer :

- Catalyst Screening : Replace sodium acetate with milder bases (e.g., triethylamine) to reduce side reactions like over-alkylation .

- Solvent Optimization : Use aprotic solvents (e.g., DMF) under inert atmospheres to prevent hydrolysis of intermediates .

- Temperature Control : Lower reflux temperatures (80–90°C) with extended reaction times (8–12 hours) improve selectivity for the Z-isomer .

Q. What strategies resolve contradictions between computational modeling and experimental spectral data for this compound?

- Methodological Answer :

- DFT Calculations : Compare computed ¹³C NMR chemical shifts (e.g., using B3LYP/6-31G*) with experimental data to validate tautomeric forms or stereochemistry .

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., Z/E configuration) via single-crystal analysis .

- Dynamic NMR : Detect conformational exchange broadening in variable-temperature NMR to explain discrepancies in peak splitting .

Q. How should one design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC (peak area reduction) and identify byproducts using LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity under controlled humidity .

Q. What methodologies validate the enantiomeric excess of this compound post-synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with racemic standards .

- Circular Dichroism (CD) : Correlate Cotton effects (e.g., at 250–300 nm) with enantiomeric composition .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the anticancer activity of structurally similar thiazolidinone derivatives?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) using standardized MTT assays .

- SAR Studies : Compare substituent effects (e.g., indole vs. benzimidazole) on cytotoxicity to identify key pharmacophores .

- Off-Target Profiling : Use kinase inhibition assays to rule out non-specific effects .

Q. What experimental approaches explain discrepancies in reaction yields reported for similar synthetic protocols?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.